2,2',2'',2'''-(Butane-1,4-diyldinitrilo)tetraacetic acid
Overview
Description
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is a chemical compound with the molecular formula C10H16N2O8. It is a type of aminopolycarboxylic acid, which means it contains multiple carboxyl groups and amino groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid typically involves the reaction of butane-1,4-diamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its most notable reaction.
Substitution: The carboxyl groups can undergo substitution reactions with other chemical groups.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form smaller fragments.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products Formed
Chelation: Metal-chelate complexes.
Substitution: Substituted derivatives of the original compound.
Hydrolysis: Smaller carboxylic acids and amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Employed in biochemical assays to stabilize enzymes and other proteins by removing metal ions that could cause degradation.
Medicine: Used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: Utilized in various industrial processes, such as water treatment, to remove metal contaminants.
Mechanism of Action
The primary mechanism of action of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxyl and amino groups. This chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms to the metal ion, forming a ring-like structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another aminopolycarboxylic acid with similar chelating properties.
Diethylenetriaminepentaacetic acid (DTPA): A related compound with additional carboxyl groups, providing stronger chelating ability.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer carboxyl groups.
Uniqueness
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is unique due to its specific structure, which provides a balance between chelating strength and stability. Unlike EDTA, which has a more rigid structure, this compound offers greater flexibility in forming complexes with a wider range of metal ions. Additionally, its synthesis and industrial production methods are optimized for high yield and purity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[4-[bis(carboxymethyl)amino]butyl-(carboxymethyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)5-13(6-10(17)18)3-1-2-4-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMXAFGAUMQPMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280745 | |
Record name | 2,2',2'',2'''-(butane-1,4-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-13-6 | |
Record name | BDTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 18486 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18486 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',2'',2'''-(butane-1,4-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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